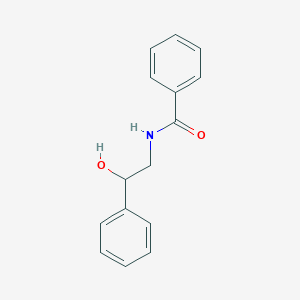
N-(2-hydroxy-2-phenylethyl)benzamide
Übersicht
Beschreibung
N-(2-hydroxy-2-phenylethyl)benzamide, also known as 2-PEA-Na, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Theoretical Studies
N-(2-hydroxy-2-phenylethyl)benzamide (SAL-3) has been extensively studied for its unique spectroscopic properties, particularly its fluorescence effects. Studies have demonstrated its interesting phenomenon of dual fluorescence in aqueous solutions with various hydrogen ion concentrations and in different solvent mixtures. These effects are associated with conformational changes and excited state intramolecular proton transfer (ESIPT) processes (Niemczynowicz et al., 2020). Further research also explores the effects of solvent polarity on its dual fluorescence emission, underlining the compound's potential in spectroscopic applications (Niemczynowicz et al., 2019).
Anticancer Applications
Research has explored the use of substituted 2-hydroxy-N-(arylalkyl)benzamides, including compounds similar to N-(2-hydroxy-2-phenylethyl)benzamide, for their antiproliferative and cytotoxic activities in various cancer cell lines. Some derivatives of this compound have shown promise in inducing apoptosis in cancer cells, such as in melanoma cell lines (Imramovský et al., 2013).
Antimicrobial and Antifungal Activity
Studies have also demonstrated the potential antimicrobial and antifungal activities of derivatives of N-(2-hydroxy-2-phenylethyl)benzamide. For example, research has shown that certain derivatives exhibit significant activity against phytopathogenic fungi and yeast strains, suggesting potential applications in controlling fungal infections (Ienascu et al., 2018).
Polymer Synthesis
N-(2-hydroxy-2-phenylethyl)benzamide derivatives have been utilized in the synthesis of functionalized polymers. Research in this area includes the development of novel synthesis methods for aromatic amide and carboxyl functionalized polymers, highlighting its utility in advanced material science (Summers & Quirk, 1998).
Eigenschaften
Produktname |
N-(2-hydroxy-2-phenylethyl)benzamide |
|---|---|
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
N-(2-hydroxy-2-phenylethyl)benzamide |
InChI |
InChI=1S/C15H15NO2/c17-14(12-7-3-1-4-8-12)11-16-15(18)13-9-5-2-6-10-13/h1-10,14,17H,11H2,(H,16,18) |
InChI-Schlüssel |
JZUOCQXDQFRPAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O |
Löslichkeit |
36.2 [ug/mL] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

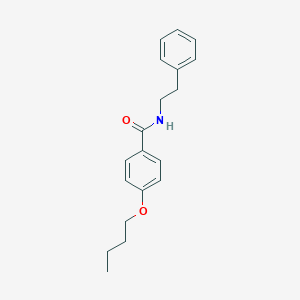
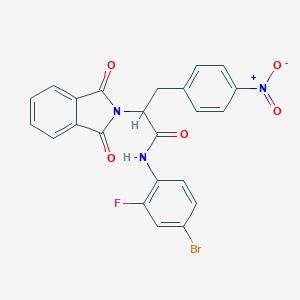
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)
![2-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolan-5-yliden]methyl}-2-furyl)benzoic acid](/img/structure/B224098.png)
![2-Amino-9-(2-chlorophenyl)-7-hydroxy-4-methyl-8,9-dihydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B224103.png)
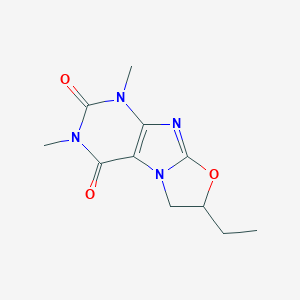
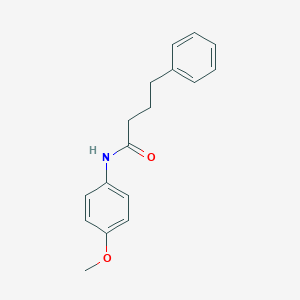
![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)
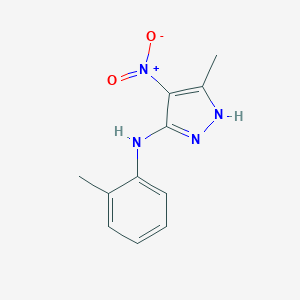
![2-(4-methylphenyl)-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B224115.png)
![3-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B224117.png)
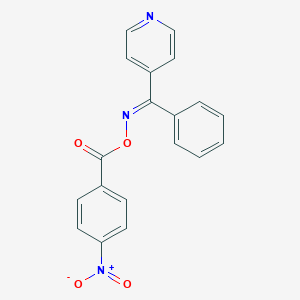
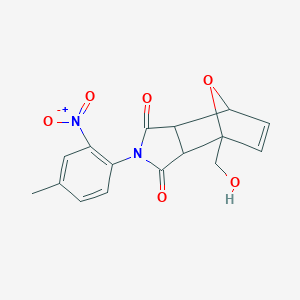
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)